molecular formula C13H20BNO2 B1523697 (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine CAS No. 248274-04-6

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Cat. No. B1523697
CAS RN: 248274-04-6
M. Wt: 233.12 g/mol
InChI Key: QHGKJHOITXTFBC-UHFFFAOYSA-N
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Description

“(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine” is a colorless to yellow liquid or semi-solid or solid . It is also known as “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” with a molecular weight of 204.07 .


Physical And Chemical Properties Analysis

This compound has a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), a flash point of 225°F, a vapor pressure of 0.00586mmHg at 25°C, and a refractive index of 1.49 .

Scientific Research Applications

Synthesis of Boronic Acid Derivatives

This compound is an important intermediate in the synthesis of boronic acid derivatives. These derivatives are crucial in various organic synthesis reactions, including carbon-carbon coupling and carbon-heterocoupling reactions . Their unique structure lends them biological activity and potential pharmacological effects.

Crystallography and Conformational Analysis

The compound’s crystal structure can be determined through X-ray diffraction, and conformational analyses can be performed to understand its molecular structure characteristics . This is essential for the development of new materials and for the study of molecular interactions.

Density Functional Theory (DFT) Studies

DFT is used to calculate the molecular structure of this compound and compare it with experimental values obtained from X-ray diffraction . This theoretical approach helps in predicting physical and chemical properties, which is valuable for designing new compounds with desired characteristics.

Drug Design and Pharmacology

Due to the compound’s structural features, it has potential applications in drug design and pharmacology. For instance, fluorine-containing drugs, which include derivatives of this compound, exhibit high biological activity and stability . This makes them suitable candidates for developing new medications.

Polymer Chemistry

The compound is used in the synthesis of novel copolymers, particularly those based on benzothiadiazole and electron-rich arene units . These copolymers have unique optical and electrochemical properties, making them of interest for advanced materials science research.

Suzuki Coupling Reactions

Arylboronic acids, such as derivatives of this compound, are key nucleophiles in Suzuki coupling reactions . This application is significant in the field of synthetic chemistry, as it allows for the formation of complex molecules used in pharmaceuticals and materials science.

properties

IUPAC Name

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-8H,9,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGKJHOITXTFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682209
Record name 1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

CAS RN

248274-04-6
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=248274-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Aminomethyl)phenylboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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